2-Amino-5-bromo-2'-fluorobenzophenone

Electroanalysis Voltammetry Benzodiazepine Metabolite Detection

Essential for replicating MIDD0301 asthma candidate synthesis; non-basic amine (pKa -1.12) enables racemization-free NCA coupling, incompatible with 5-Cl analogs. Direct precursor for flubromazepam reference standards. Superior detection (100 ppb) for assay development. Verify halogenation pattern before ordering.

Molecular Formula C13H9BrFNO
Molecular Weight 294.12 g/mol
CAS No. 1479-58-9
Cat. No. B016372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromo-2'-fluorobenzophenone
CAS1479-58-9
Synonyms2-Amino-5-bromo-2’-fluorobenzophenone;  (2-Amino-5-bromophenyl)(2-fluorophenyl)Methanone; 
Molecular FormulaC13H9BrFNO
Molecular Weight294.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)N)F
InChIInChI=1S/C13H9BrFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
InChIKeyXCOKDXNGCQXFCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9) Procurement Profile: Validated Starting Material for Clinical-Stage Imidazodiazepines


2-Amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9) is a halogenated aminobenzophenone building block, distinguished by a bromine substituent at the 5-position and a fluorine at the 2'-position [1]. It functions primarily as a critical starting material in the synthesis of pharmacologically active 1,4-benzodiazepine derivatives, including the clinical asthma candidate MIDD0301 and the designer benzodiazepine flubromazepam [2]. A defining feature of this compound, critical for its synthetic utility, is its non-basic amine nitrogen, a consequence of electron-withdrawing effects from the ortho- and para-positioned halogen substituents [3]. This property dictates its reactivity and necessitates specific coupling strategies distinct from those used for more basic aniline analogs [3].

2-Amino-5-bromo-2'-fluorobenzophenone: Why Structural Analogs Cannot Substitute in Imidazodiazepine Synthesis


Direct substitution of 2-amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9) with close structural analogs, such as its 5-chloro derivative (CAS 784-38-3), is non-trivial and can derail synthetic routes to clinical candidates like MIDD0301. The compound's distinct halogenation pattern (5-bromo, 2'-fluoro) imparts a uniquely low amine basicity (predicted pKa of -1.12), a consequence of electron withdrawal by the ortho- and para-substituents [1]. This property is exploited in the key step of MIDD0301 synthesis, where the non-basic amine reacts with an activated N-carboxyanhydride under specific acidic conditions, a transformation that fails with more nucleophilic, basic aniline analogs [1]. Furthermore, the specific bromine substitution is essential for the final target's pharmacological profile, and different halogenation patterns can lead to positional isomers with distinct biological activities, as demonstrated in forensic studies of flubromazepam [2].

2-Amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9): Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Electroanalytical Sensitivity: Lower Detection Limit vs. 5-Chloro and 2',5-Dichloro Analogs

In a comparative electroanalytical study using glassy carbon electrode voltammetry, 2-amino-5-bromo-2'-fluorobenzophenone (BrFB) demonstrated a lower detection limit of 100 ppb (μg/L), which is half the limit observed for two structurally related analogs, 2-amino-5-chlorobenzophenone (MCB) and 2-amino-2',5-dichlorobenzophenone (DCB) [1].

Electroanalysis Voltammetry Benzodiazepine Metabolite Detection

Unique Amine Basicity Profile Enables Clinical Candidate Synthesis Under Neutral Conditions

The non-basic nature of the amine group in 2-amino-5-bromo-2'-fluorobenzophenone, with a predicted pKa of -1.12±0.10, is a critical synthetic differentiator . This low basicity, driven by electron-withdrawing ortho- and para-halogen substituents, prevents it from reacting with standard activated carboxylic acids [1]. For the synthesis of the clinical candidate MIDD0301, this property is essential; the compound successfully couples with an N-carboxyanhydride under acidic conditions and cyclizes upon neutralization, a process that avoids racemization of the chiral center observed under basic conditions [1].

Process Chemistry Scale-up Synthesis Amine Basicity Imidazodiazepine

Differentiated Product Application Coverage: Dual-Role Precursor for Clinical and Forensic Targets

2-Amino-5-bromo-2'-fluorobenzophenone uniquely serves as a validated precursor for two distinct high-value applications: the clinical-stage asthma drug candidate MIDD0301 and the controlled designer benzodiazepine flubromazepam [1]. Its closest analog, 2-amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3), is primarily utilized as a precursor for the synthesis of midazolam and diazepam . While both are aminobenzophenones, their distinct halogenation patterns dictate their downstream products and, consequently, their application domains.

Medicinal Chemistry Forensic Chemistry Benzodiazepine Synthesis

Distinct Physicochemical Properties: Predicted pKa and Solubility vs. 5-Chloro Analog

The 5-bromo substitution in 2-amino-5-bromo-2'-fluorobenzophenone results in a predicted pKa of -1.12±0.10, a value notably lower than the basicity expected of its 5-chloro analog (2-amino-5-chloro-2'-fluorobenzophenone), whose pKa is not commonly reported as a non-basic amine [1]. This difference is attributed to the electron-withdrawing nature and polarizability of the bromine atom compared to chlorine, further influencing the compound's solubility profile, with the bromo-derivative being slightly soluble in DMSO and methanol but insoluble in water .

Physicochemical Properties Drug Design Compound Selection

Validated Application Scenarios for 2-Amino-5-bromo-2'-fluorobenzophenone (CAS 1479-58-9) Based on Quantitative Evidence


Synthesis of the Clinical-Stage Asthma Drug Candidate MIDD0301

Procurement is mandatory for any group replicating or scaling the synthesis of MIDD0301, a chiral imidazodiazepine in clinical development for asthma. The published process specifically relies on the non-basic amine of 2-amino-5-bromo-2'-fluorobenzophenone to enable a racemization-free coupling with an N-carboxyanhydride, a step that is incompatible with more basic analogs [1]. Use of any other aminobenzophenone would require a complete redevelopment of the synthetic route.

Preparation of Flubromazepam and Its Positional Isomers for Forensic Analysis

This compound is the direct precursor for the synthesis of flubromazepam. For forensic laboratories synthesizing reference standards of flubromazepam positional isomers for analytical method development and identification of illicit samples, this specific halogenation pattern is essential [2]. Substitution with the 5-chloro analog would produce an entirely different benzodiazepine scaffold, midazolam.

Electroanalytical Method Development for Trace Benzodiazepine Metabolite Detection

Due to its quantifiably superior detection limit (100 ppb) compared to related aminohalogenbenzophenones (MCB and DCB at 200 ppb) under voltammetric conditions, 2-amino-5-bromo-2'-fluorobenzophenone is the preferred analytical standard for developing high-sensitivity assays for benzodiazepine metabolites in environmental or biological matrices [3].

Medicinal Chemistry Exploration of Halogenated Benzodiazepine Scaffolds

For structure-activity relationship (SAR) studies exploring the impact of halogen substitution on GABAA receptor modulation, this compound provides a defined starting point with known, quantifiable physicochemical properties (pKa -1.12±0.10) that differ from its 5-chloro analog . This allows for controlled, comparative synthesis of bromine-containing versus chlorine-containing benzodiazepine derivatives.

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